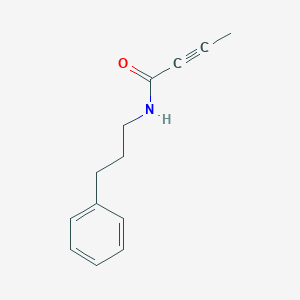![molecular formula C11H11N5O3 B11042297 N-[7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B11042297.png)
N-[7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[7-(1H-1,2,3,4-TETRAAZOL-1-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]ACETAMIDE is a complex organic compound that features a tetrazole ring and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[7-(1H-1,2,3,4-TETRAAZOL-1-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through a involving the cycloaddition of azides and alkynes under copper-catalyzed conditions.
Construction of the Benzodioxin Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves coupling the tetrazole and benzodioxin moieties using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[7-(1H-1,2,3,4-TETRAAZOL-1-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzodioxin moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and halogenated benzodioxin compounds.
Scientific Research Applications
N~1~-[7-(1H-1,2,3,4-TETRAAZOL-1-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials such as polymers and nanomaterials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals and as a stabilizing agent in certain formulations.
Mechanism of Action
The mechanism of action of N1-[7-(1H-1,2,3,4-TETRAAZOL-1-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The benzodioxin moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide
- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide
Uniqueness
N~1~-[7-(1H-1,2,3,4-TETRAAZOL-1-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]ACETAMIDE is unique due to the combination of the tetrazole and benzodioxin moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C11H11N5O3 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
N-[6-(tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-7-yl]acetamide |
InChI |
InChI=1S/C11H11N5O3/c1-7(17)13-8-4-10-11(19-3-2-18-10)5-9(8)16-6-12-14-15-16/h4-6H,2-3H2,1H3,(H,13,17) |
InChI Key |
VULLDYAVABHIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1N3C=NN=N3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11042217.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11042225.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11042235.png)
![2-(naphthalen-2-yloxy)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11042239.png)
![N-(3-chloro-4-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11042240.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11042250.png)

![1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one](/img/structure/B11042259.png)
![Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11042262.png)
![N-(4-fluorophenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11042270.png)
![ethyl [(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11042271.png)
![Methyl 7-(2-methoxy-2-oxoethyl)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11042281.png)
![(5Z)-5-[6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11042294.png)
